molecular formula C17H13BrN2 B1229735 2-(2-bromophenyl)-2,3-dihydro-1H-perimidine

2-(2-bromophenyl)-2,3-dihydro-1H-perimidine

Cat. No. B1229735
M. Wt: 325.2 g/mol
InChI Key: JENNJSGVTKUMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenyl)-2,3-dihydro-1H-perimidine is a member of naphthalenes.

Scientific Research Applications

  • Enzyme Inhibition Studies :

    • Perimidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme relevant in neurological diseases (Alam & Lee, 2016).
  • Biological Activity Against Bacteria :

    • Some derivatives of 2,3-dihydro-1H-perimidine have been found to exhibit bactericidal effects against Escherichia coli (Salih & Azeez, 2014).
  • Chemical Synthesis and Modification :

    • New methods have been developed for synthesizing highly fused perimidine derivatives, including those with a 2-bromophenyl group (Tokimizu et al., 2011).
    • Efficient synthesis methods have been reported for creating a variety of substituted 2-aryl-2,3-dihydro-1H-perimidines (Belmonte et al., 2010).
  • Molecular Stability and Reactivity Analysis :

    • Studies using density functional theory have analyzed the reactivity and molecular stability of substituted 2,3-dihydro-1H-perimidines, finding potential therapeutic applications (Tiéba et al., 2021).
  • Photophysical Properties :

    • Research into the photochemical properties of certain perimidine derivatives has been conducted, revealing potential applications in light-sensitive materials (Chen, Wei, & Yang, 2013).
  • Metal Complexation and Coordination Chemistry :

    • Perimidine derivatives have been studied for their ability to coordinate with metals like ruthenium, showing potential in catalysis and metal complexation (Cucciolito et al., 2013).
  • Fluorescent and Colorimetric Sensing :

  • Corrosion Inhibition :

    • Perimidine derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media, showing significant protective capabilities (He, Mao, Ma, & Tang, 2018).

properties

Molecular Formula

C17H13BrN2

Molecular Weight

325.2 g/mol

IUPAC Name

2-(2-bromophenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C17H13BrN2/c18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(20-17)16(11)14/h1-10,17,19-20H

InChI Key

JENNJSGVTKUMQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)Br

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)Br

solubility

2.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 2
2-(2-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 3
2-(2-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 4
Reactant of Route 4
2-(2-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 5
Reactant of Route 5
2-(2-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 6
2-(2-bromophenyl)-2,3-dihydro-1H-perimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.